molecular formula C2H3N3 B1456972 1,2,4-Triazole-D3 CAS No. 43088-92-2

1,2,4-Triazole-D3

Cat. No. B1456972
CAS RN: 43088-92-2
M. Wt: 72.08 g/mol
InChI Key: NSPMIYGKQJPBQR-ILCKQIEWSA-N
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Description

1,2,4-Triazole-D3 is a heterocyclic compound composed of three nitrogen atoms and two carbon atoms. It exists in two isomeric forms: 1,2,3-triazole and 1,2,4-triazole . These compounds exhibit diverse biological activities, including antimicrobial, analgesic, anti-inflammatory, anticonvulsant, antineoplastic, antimalarial, antiviral, antiproliferative, and anticancer properties. Notably, several drugs with a triazole structure, such as ketoconazole and fluconazole, have been successfully developed and validated .


Synthesis Analysis

The synthesis of triazole compounds has attracted significant attention due to their importance. Various nitrogen sources have been employed in their synthesis over the past 20 years. Notably, the click chemistry method , specifically the Cu-catalyzed azide–alkyne cycloaddition reaction (CuAAC) , has been instrumental in achieving high yields of 1,2,3-/1,2,4-triazoles. This method enables the efficient formation of triazoles with diverse functional groups, making it valuable for both academia and industry .


Molecular Structure Analysis

1,2,4-Triazole is a planar molecule, with C-N and N-N distances falling within a narrow range consistent with aromaticity. Although two tautomers can be envisioned, practically only one exists. It is amphoteric, susceptible to both N-protonation and deprotonation in aqueous solution . Additionally, the crystal structures of adamantane-linked 1,2,4-triazole derivatives have been studied, revealing their solid-state arrangements and electronic properties .


Chemical Reactions Analysis

1,2,4-Triazole exhibits both electrophilic and nucleophilic substitution reactions. Electrophilic substitution occurs at nitrogen atoms, while nucleophilic substitution can occur under mild conditions. The compound’s unique structure allows it to form a variety of non-covalent bonds with enzymes and receptors, contributing to its broad-spectrum biological activities .


Physical And Chemical Properties Analysis

1,2,4-Triazole is an important nitrogen heterocyclic compound. Its unique structure allows for a variety of non-covalent interactions, influencing its reactivity properties. For example, the NO2 group influences reactivity, characterizing the molecule as soft and prone to accepting electrons .

Scientific Research Applications

Supramolecular and Coordination Chemistry

1,2,4-Triazole derivatives have been widely studied for their applications in supramolecular and coordination chemistry. Their nitrogen-rich structure allows for diverse supramolecular interactions, including complexation of anions through hydrogen and halogen bonding. These interactions are crucial for applications in anion recognition, catalysis, and photochemistry (Schulze & Schubert, 2014).

Fungicidal Activities

1,2,4-Triazole derivatives containing various moieties, such as 1,2,3-thiadiazole and pyridine, have shown significant fungicidal activities. These compounds were synthesized and evaluated for their effectiveness against different fungal pathogens, demonstrating their potential in agricultural and pharmaceutical applications (Sun et al., 2013); (Sun et al., 2014).

Anti-Breast Cancer Agents

The synthesis of 1,2,4-triazole derivatives has been specifically explored for their applications as anti-breast cancer agents. These compounds demonstrated significant anticancer activity, particularly against MCF-7 breast cancer lines, indicating their potential in the development of new cancer treatments (Genç et al., 2016).

Coordination Compounds

1,2,4-Triazole and its derivatives have been extensively used as ligands in coordination compounds. Their ability to act as bridging ligands between metal centers and their strong σ donor properties make them valuable in the design of polynuclear metal complexes with unique properties (Haasnoot, 2000).

Proton-Conducting Electrolytes

1,2,4-Triazole derivatives have been reported to enhance proton conduction in liquid electrolytes and polymer electrolyte membranes, showing stability in a wide potential range. This application is particularly relevant in the field of fuel cells (Li et al., 2005).

Anticancer Compounds

The 1,2,4-triazole nucleus is a key element in various anticancer compounds. Its presence in more than thirty-five marketed compounds highlights its significance in medicinal chemistry. The nucleus acts as a pharmacophore, interacting at receptor sites, and can enhance the pharmacological profile of drugs (Kaur et al., 2016).

properties

IUPAC Name

1,3,5-trideuterio-1,2,4-triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H3N3/c1-3-2-5-4-1/h1-2H,(H,3,4,5)/i1D,2D/hD
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSPMIYGKQJPBQR-ILCKQIEWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC=NN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=NN(C(=N1)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

72.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2,4-Triazole-D3

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
S Dev, R Bodla - The Pharma Innovation, 2013 - thepharmajournal.com
A series of 3-benzoylsulfanyl derivatives of 4-methyl-1, 2, 4-triazole were synthesized by acylation of starting triazole-3-thiol with appropriately substituted benzoyl halide. All members of …
Number of citations: 4 www.thepharmajournal.com
LJ Min, H Wang, J Bajsa-Hirschel, CS Yu… - Journal of Agricultural …, 2022 - ACS Publications
Thirty novel dioxolane ring compounds were designed and synthesized. Their chemical structures were confirmed by 1 H NMR, HRMS, and single crystal X-ray diffraction analysis. …
Number of citations: 20 pubs.acs.org

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